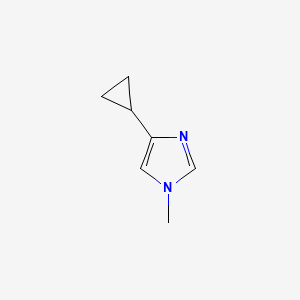
2-乙基-4-硝基-1H-吡唑-5-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-4-nitro-1H-pyrazol-3-ol is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and hydroxyl groups in its structure contributes to its unique chemical properties and reactivity.
科学研究应用
1-ethyl-4-nitro-1H-pyrazol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments
作用机制
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are known for their versatility in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity and biological activities .
Mode of Action
Pyrazoles generally interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information on “2-Ethyl-4-nitro-1H-pyrazol-5-one”, it’s difficult to say which biochemical pathways it affects. Pyrazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific structure and the biological target they interact with .
Pharmacokinetics
Pyrazoles, in general, can exhibit a wide range of absorption, distribution, metabolism, and excretion profiles, depending on their specific chemical structure .
Result of Action
Pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of pyrazole derivatives .
生化分析
Biochemical Properties
2-Ethyl-4-nitro-1H-pyrazol-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances . The interaction between 2-Ethyl-4-nitro-1H-pyrazol-5-one and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, affecting their conformation and stability .
Cellular Effects
The effects of 2-Ethyl-4-nitro-1H-pyrazol-5-one on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell communication and regulation . Furthermore, 2-Ethyl-4-nitro-1H-pyrazol-5-one can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These changes can impact cellular metabolism, including the pathways involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 2-Ethyl-4-nitro-1H-pyrazol-5-one exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 2-Ethyl-4-nitro-1H-pyrazol-5-one can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 2-Ethyl-4-nitro-1H-pyrazol-5-one can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Ethyl-4-nitro-1H-pyrazol-5-one is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or extreme pH conditions . The degradation products may have different biochemical properties and effects compared to the parent compound. Long-term exposure to 2-Ethyl-4-nitro-1H-pyrazol-5-one in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-Ethyl-4-nitro-1H-pyrazol-5-one vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . At higher doses, it can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on biological systems. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.
Metabolic Pathways
2-Ethyl-4-nitro-1H-pyrazol-5-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites with different biochemical properties . The metabolic flux and levels of specific metabolites can be influenced by the presence of 2-Ethyl-4-nitro-1H-pyrazol-5-one, affecting overall cellular metabolism . Enzymes such as cytochrome P450s and reductases play critical roles in the metabolism of this compound, determining its fate and activity within biological systems .
Transport and Distribution
The transport and distribution of 2-Ethyl-4-nitro-1H-pyrazol-5-one within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can sequester 2-Ethyl-4-nitro-1H-pyrazol-5-one, affecting its availability and activity . The distribution of this compound within tissues can vary, with certain tissues exhibiting higher accumulation due to the presence of specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of 2-Ethyl-4-nitro-1H-pyrazol-5-one is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may be directed to the mitochondria, influencing mitochondrial function and energy production . The subcellular localization of 2-Ethyl-4-nitro-1H-pyrazol-5-one can determine its specific biochemical effects and interactions within cells .
准备方法
Synthetic Routes and Reaction Conditions: 1-ethyl-4-nitro-1H-pyrazol-3-ol can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazine with ethyl acetoacetate to form 1-ethyl-3-hydroxy-1H-pyrazole, which is then nitrated using a mixture of nitric acid and sulfuric acid to yield 1-ethyl-4-nitro-1H-pyrazol-3-ol .
Industrial Production Methods: In an industrial setting, the synthesis of 1-ethyl-4-nitro-1H-pyrazol-3-ol may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
化学反应分析
Types of Reactions: 1-ethyl-4-nitro-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium methoxide or other strong bases in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of 1-ethyl-4-nitro-1H-pyrazol-3-one.
Reduction: Formation of 1-ethyl-4-amino-1H-pyrazol-3-ol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
相似化合物的比较
1-ethyl-3-hydroxy-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and applications.
1-methyl-4-nitro-1H-pyrazol-3-ol: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
4-nitro-1H-pyrazol-3-ol: Lacks the ethyl group, affecting its solubility and reactivity.
Uniqueness: 1-ethyl-4-nitro-1H-pyrazol-3-ol is unique due to the combination of the ethyl, nitro, and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
2-ethyl-4-nitro-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-7-3-4(8(10)11)5(9)6-7/h3H,2H2,1H3,(H,6,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDCRLWHDIFIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2568789.png)

![2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2568792.png)

![N-(cyclopropylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2568797.png)

![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol](/img/structure/B2568800.png)


![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2568806.png)


![4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2568811.png)
